Ipomeamarone

Overview

Description

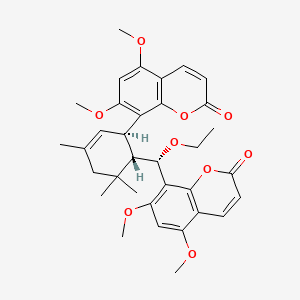

Ipomeamarone is a furanoterpenoid compound primarily found in sweet potatoes (Ipomoea batatas). It is a phytoalexin, a type of antimicrobial and often antioxidative substance synthesized by plants in response to pathogen attack. This compound is known for its role in plant defense mechanisms and has been studied for its toxic effects on animals and potential implications for human health .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ipomeamarone involves several steps, including the construction of a tetrahydrofuran ring from optically active furyl alcohol via a π-allyl palladium complex with a chiral phosphine ligand . This method allows for the enantiocontrolled total synthesis of this compound.

Industrial Production Methods

methods for its detection and quantification, such as hyperspectral imaging technology, have been developed to monitor its levels in agricultural products .

Chemical Reactions Analysis

Types of Reactions

Ipomeamarone undergoes various chemical reactions, including oxidation and reduction. It can be synthesized from acetate by non-infected tissue in sweet potatoes, indicating its involvement in complex biochemical pathways .

Common Reagents and Conditions

Common reagents used in the synthesis and analysis of this compound include 2-14C-acetate for tracer studies and silica gel for chromatographic separation . The conditions often involve alkaline environments for colorimetric determination and the use of specific enzymes and catalysts for synthetic reactions .

Major Products Formed

The major products formed from the reactions involving this compound include its stereoisomers and related furanoterpenoids such as dehydrothis compound and ipomeamaronol .

Scientific Research Applications

Ipomeamarone has several scientific research applications:

Mechanism of Action

Ipomeamarone exerts its effects through its role as a phytoalexin, accumulating in plant tissues in response to pathogen attack. It is synthesized from intermediates produced by non-infected tissue and migrates to the infected region . This accumulation disrupts lipid metabolism and contributes to the plant’s defense against pathogens .

Comparison with Similar Compounds

Ipomeamarone is similar to other furanoterpenoids such as dehydrothis compound, 4-ipomeanol, and ipomeamaronol . These compounds share structural similarities and are also involved in plant defense mechanisms. this compound is unique in its specific synthesis pathways and its role in the accumulation and response to black rot fungus infection in sweet potatoes .

Properties

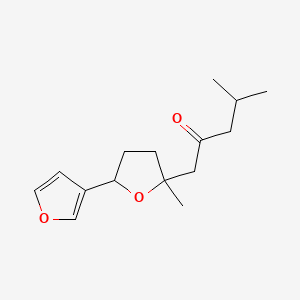

IUPAC Name |

1-[5-(furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-11(2)8-13(16)9-15(3)6-4-14(18-15)12-5-7-17-10-12/h5,7,10-11,14H,4,6,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFDWNOSFDVCDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)CC1(CCC(O1)C2=COC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90911590 | |

| Record name | 1-[5-(Furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90911590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494-23-5, 20007-82-3, 11033-12-8 | |

| Record name | (+)-Ipomeamarone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ipomeamarone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020007823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BOHLMANN 176 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ipomeamarone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=256944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[5-(Furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90911590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-3-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B14764971.png)

![4-[4-methyl-1-(1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]aniline](/img/structure/B14765004.png)

![17-Hydroxy-10-(hydroxymethyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14765019.png)